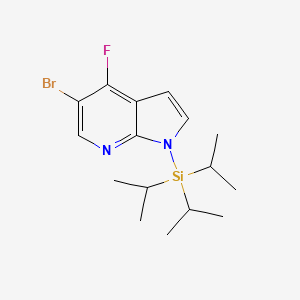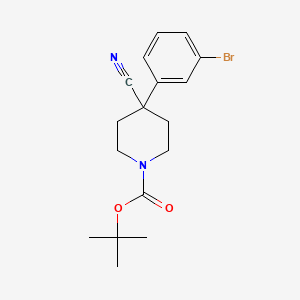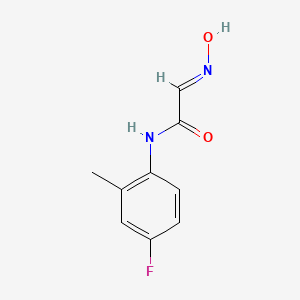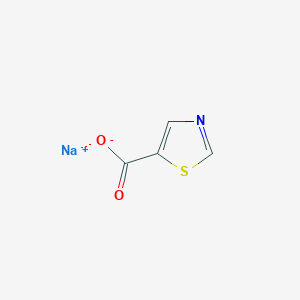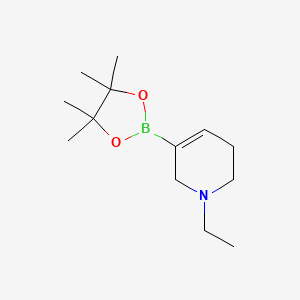
1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine
Vue d'ensemble
Description
“1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine” is a chemical compound with the molecular formula C13H20BNO3 . It is used in research and development .
Synthesis Analysis
The synthesis of this compound involves the use of (1,1’-bis (diphenylphosphino)ferrocene)palladium (II) dichloride and potassium acetate in dimethyl sulfoxide at 90°C for 4 hours under an inert atmosphere . The reaction mixture is then cooled to room temperature, transferred into water, and the product is extracted with ethyl acetate .Molecular Structure Analysis
The molecular weight of this compound is 249.11 . Unfortunately, the exact molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis
This compound has a high gastrointestinal absorption and is BBB permeant . It is a P-gp substrate . Its water solubility is 1.21 mg/ml .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Compounds like 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine are often synthesized for their potential use in various chemical applications. For instance, similar boric acid ester intermediates with benzene rings have been synthesized and analyzed using methods like FTIR, NMR spectroscopy, and mass spectrometry. Their molecular structures have been confirmed through single crystal X-ray diffraction and Density Functional Theory (DFT) calculations, highlighting their relevance in structural chemistry and material science (Huang et al., 2021).
Development of Novel Compounds
- Research in this area also focuses on developing new compounds with potential industrial applications. For example, the synthesis of water-soluble poly(p-phenyleneethynylene) under aerobic conditions using a novel ethyne synthon demonstrates the versatility of these compounds in polymer science (Kang et al., 2008).
Application in Material Science
- The synthesis of electron transport materials using these compounds as intermediates indicates their importance in the field of materials science. Such developments can contribute to the advancement of technologies like organic light-emitting diodes (OLEDs) and solar cells (Xiangdong et al., 2017).
Catalysis and Organic Reactions
- Some studies explore the use of these compounds in catalytic processes. For instance, research on the Pd-catalyzed borylation of aryl bromides demonstrates their role as catalysts or intermediates in complex organic reactions (Takagi & Yamakawa, 2013).
Pharmaceutical Research
- While not directly related to this compound, compounds with similar structures have been investigated for their potential in drug synthesis. This includes the development of intermediates for drugs like crizotinib, highlighting the pharmaceutical relevance of these chemical structures (Kong et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BNO2/c1-6-15-9-7-8-11(10-15)14-16-12(2,3)13(4,5)17-14/h8H,6-7,9-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUCHPHZLFQYHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Dodecylsulfanyl)-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B1440013.png)

![(hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B1440015.png)
![4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B1440017.png)
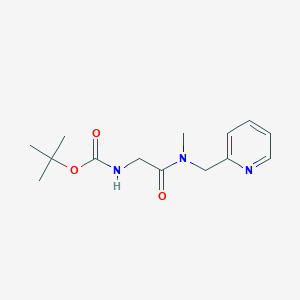
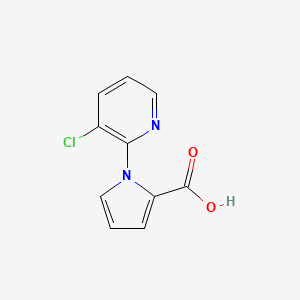
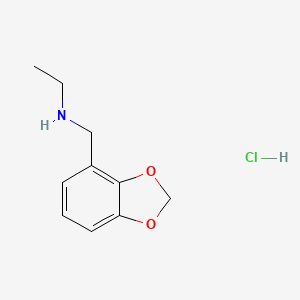
![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1440025.png)

![2-(1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol](/img/structure/B1440028.png)
